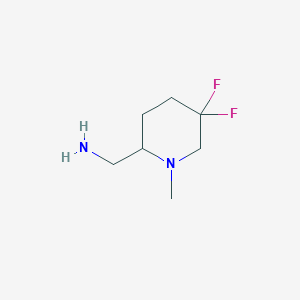

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Description

“(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine” is a fluorinated piperidine derivative characterized by a six-membered piperidine ring with two fluorine atoms at the 5-position, a methyl group at the 1-position (nitrogen atom), and a methanamine (-CH2NH2) substituent at the 2-position. This compound belongs to a class of bioactive amines where fluorine substitution is strategically employed to modulate electronic properties, lipophilicity, and metabolic stability. Although direct pharmacological data for this compound is scarce, its structural features align with compounds explored in central nervous system (CNS) targeting and enzyme inhibition studies, where fluorinated amines are prioritized for improved blood-brain barrier permeability and metabolic resistance .

Properties

CAS No. |

1255666-90-0 |

|---|---|

Molecular Formula |

C7H14F2N2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(5,5-difluoro-1-methylpiperidin-2-yl)methanamine |

InChI |

InChI=1S/C7H14F2N2/c1-11-5-7(8,9)3-2-6(11)4-10/h6H,2-5,10H2,1H3 |

InChI Key |

QLLNFRBHYFKTNL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CCC1CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Piperidine Precursors

One approach involves starting from a 1-methylpiperidin-2-yl methanamine precursor and introducing fluorine atoms at the 5-position via electrophilic fluorination or nucleophilic substitution reactions. The fluorination step often uses reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to avoid over-fluorination or ring degradation.

Synthesis via Pyridine Derivatives and Subsequent Reduction

A patent (WO1998022459A1) describes a method where fluorinated pyridine derivatives are converted into piperidine analogs through hydrogenation and functional group transformations. The process involves:

- Starting from 2-chloro-6-substituted pyridine derivatives.

- Protection and functionalization steps including formation of dioxolane or oxymethoxymethyl groups.

- Introduction of fluorine atoms at desired positions.

- Reduction of pyridine rings to piperidine rings under catalytic hydrogenation.

- Amination at the 2-position to install the methanamine group.

The reaction mixtures are typically worked up by neutralization (e.g., with sodium hydroxide), extraction with organic solvents such as ethyl acetate or chloroform, drying over magnesium sulfate, filtration, and solvent evaporation. The final product is isolated by distillation under reduced pressure or crystallization.

Catalytic Hydrogenation and Amination

Catalytic hydrogenation using palladium on carbon (Pd/C) or other catalysts is employed to reduce aromatic precursors to saturated piperidine rings. This step is often followed by amination reactions using reagents such as ammonia or amine sources to introduce the methanamine substituent at the 2-position. Reaction conditions such as temperature (typically 40–65 °C), solvent choice (polar aprotic solvents like N,N-dimethylformamide or protic solvents like ethanol), and base presence (potassium carbonate or sodium carbonate) are optimized to improve yield and selectivity.

Asymmetric Synthesis Considerations

Given the chiral center at the 2-position, asymmetric synthesis methods are relevant. Recent advances in asymmetric hydrogenation of imines and enamines using catalysts based on ruthenium, iridium, iron, or cobalt have been reported in literature. These methods can provide enantiomerically enriched this compound by hydrogenating chiral imine intermediates under mild conditions with high stereoselectivity.

Typical Reaction Conditions and Workup Procedures

| Step | Conditions/Details | Notes |

|---|---|---|

| Fluorination | Use of DAST or Selectfluor; low temperature (0 °C to room temp) | Control to avoid ring degradation |

| Hydrogenation | Pd/C catalyst; 40–65 °C; polar or protic solvents | May require fresh catalyst addition |

| Amination | Ammonia or amine source; base such as K2CO3 or Na2CO3 | Ensures methanamine installation |

| Workup | Neutralization with NaOH; extraction with ethyl acetate or chloroform; drying over MgSO4; filtration; solvent evaporation | Purification by distillation or crystallization |

Example Synthetic Sequence (Simplified)

- Starting material: 1-methylpiperidin-2-one or 2-substituted pyridine derivative.

- Fluorination: Introduction of two fluorine atoms at the 5-position using electrophilic fluorinating agents.

- Reduction: Catalytic hydrogenation of the pyridine ring to piperidine ring.

- Amination: Conversion of ketone or intermediate to methanamine via reductive amination or nucleophilic substitution.

- Purification: Extraction, drying, and distillation under reduced pressure to isolate pure this compound.

Research Findings and Yields

- Yields for fluorination steps vary widely depending on reagent and conditions but typically range from 60–85%.

- Catalytic hydrogenation steps can achieve yields above 85% when fresh catalyst is used and reaction parameters are optimized.

- Amination steps generally proceed with high efficiency (>80%) under basic conditions.

- The overall multi-step synthesis yield is typically moderate (~40–60%) due to the complexity of selective fluorination and stereochemical control.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Fluorination | DAST, Selectfluor; low temp | Direct fluorination; controllable | Sensitive to over-fluorination |

| Pyridine Derivative Route | Multi-step functionalization; hydrogenation with Pd/C | Access to diverse analogs; stereocontrol possible | Multi-step; requires careful workup |

| Catalytic Hydrogenation | Pd/C catalyst; polar/protic solvents | Efficient ring reduction | Catalyst deactivation possible |

| Asymmetric Hydrogenation | Ru, Ir, Fe, Co catalysts | High enantioselectivity | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

This compound is a fluorinated piperidine derivative with diverse applications in chemistry, biology, medicine, and industry. The presence of two fluorine atoms at the 5-position and a methyl group at the 1-position of the piperidine ring gives this compound unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated counterparts.

Applications

- Chemistry this compound serves as a building block in synthesizing complex molecules.

- Biology It is studied for its potential biological activity and interactions with biological targets.

- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

- Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include:

- Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation.

- Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

- Reagents like sodium methoxide or potassium tert-butoxide for nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. The difluoro groups may increase lipophilicity, facilitating better penetration through cell membranes and enhancing receptor interaction. Interactions with enzymes involved in neurotransmitter signaling pathways suggest potential applications in treating neurological disorders.

Blood-Brain Barrier Penetration

Research has demonstrated that this compound possesses the capability to cross the blood-brain barrier effectively. This property is particularly advantageous for developing treatments for central nervous system diseases such as senile dementia and cancers characterized by high VEGFR2 expression .

BCL6 Degraders

This compound has been investigated for its efficacy as a BCL6 degrader. It was found to induce significant degradation of BCL6 in SU-DHL-4 and OCI-Ly1 cells, highlighting its potential in cancer therapeutics targeting gene regulation pathways .

Protein Kinase Inhibitors

5-substituted difluoropiperidine derivatives, including this compound, have the unexpected ability to cross the blood-brain barrier and can be used as protein kinase inhibitors for drug properties . They are especially useful for medical conditions mediated by certain forms of vascular endothelial cell growth factor receptors (e.g., high expression of vascular endothelial growth factor receptor VEGFR2 or high expression/activation mutation of SRC/FYN) and can be used for treating or preventing disorders associated with abnormal protein kinase activity, such as cancer, cancer brain metastasis, cancer meningeal metastasis, and central nervous system diseases .

Advantages of 5-substituted difluoropiperidine derivatives

Mechanism of Action

The mechanism of action of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Compounds like “(S)-(1-Allylpyrrolidine-2-yl)methanamine” () share the methanamine moiety but differ in ring size (pyrrolidine: 5-membered vs. piperidine: 6-membered). Key distinctions include:

- Ring Strain and Basicity: Pyrrolidine’s smaller ring increases ring strain and basicity (pKa ~11.3) compared to piperidine (pKa ~11.2).

- Substituent Effects : The allyl group in the pyrrolidine derivative introduces unsaturation, which may influence metabolic pathways (e.g., oxidation via cytochrome P450 enzymes) compared to the methyl group in the target compound .

Fluorinated vs. Non-Fluorinated Piperidines

Fluorine atoms at the 5,5-positions in the target compound contrast with non-fluorinated analogs like “(1-methylpiperidin-2-yl)methanamine”:

- Metabolic Stability: Fluorine’s electron-withdrawing effect may slow oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Functional Analogues: Methanamine-Containing Compounds

Benzodiazepine Derivatives

Impurity E(EP) (), a benzodiazepine derivative with a methanamine group, shares the -CH2NH2 substituent but differs in core structure. Key contrasts include:

- Aromaticity vs. Saturation : Benzodiazepines’ planar, aromatic systems enable π-π stacking interactions, unlike the saturated piperidine ring.

- Biological Targets: Benzodiazepines target GABA receptors, whereas piperidine methanamines are more commonly associated with monoamine transporters or enzyme inhibition .

Physicochemical and Pharmacological Data (Hypothetical Comparison)

The table below synthesizes inferred properties based on structural analogs and literature trends:

Research Findings and Implications

- Fluorination Strategy : The 5,5-difluoro substitution in the target compound mirrors trends in CNS drug design, where fluorinated piperidines (e.g., paroxetine analogs) exhibit enhanced selectivity for serotonin transporters .

- Methyl Group Impact : The 1-methyl group may reduce first-pass metabolism by hindering N-demethylation, a common metabolic pathway for tertiary amines.

Biological Activity

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine, a fluorinated piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring with two fluorine atoms at the 5-position and a methyl group at the 1-position. The molecular formula is CHFN, with a molecular weight of approximately 164.20 g/mol. This article aims to explore the biological activity of this compound, focusing on its interactions with various molecular targets, pharmacological implications, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. The difluoro and methyl substitutions enhance its binding affinity and selectivity towards these targets. Preliminary studies suggest that this compound may act as either an agonist or antagonist depending on the biological context .

Key Molecular Interactions

- Receptor Binding : The difluoro groups may increase lipophilicity, facilitating better penetration through cell membranes and enhancing receptor interaction.

- Enzyme Modulation : Interactions with enzymes involved in neurotransmitter signaling pathways suggest potential applications in treating neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: BCL6 Degraders

A study investigated the efficacy of this compound as a BCL6 degrader. It was found to induce significant degradation of BCL6 in SU-DHL-4 and OCI-Ly1 cells, highlighting its potential in cancer therapeutics targeting gene regulation pathways .

Case Study 2: Blood-Brain Barrier Penetration

Research has demonstrated that this compound possesses the capability to cross the blood-brain barrier effectively. This property is particularly advantageous for developing treatments for central nervous system diseases such as senile dementia and various cancers characterized by high VEGFR2 expression .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (S)-1-Methylpiperidin-2-yl)methanamine | Lacks difluoro substitution | Different binding affinity |

| (S)-(5-Fluoro-1-methylpiperidin-2-yl)methanamine | Contains a single fluorine atom | Altered potency and selectivity |

| (S)-(5,5-Difluoro-1-ethylpiperidin-2-yl)methanamine | Ethyl group instead of methyl group | Influences pharmacokinetic properties |

The unique substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine, and how can yield and purity be improved?

- Methodology : Start with piperidine precursors and introduce fluorine atoms via halogenation (e.g., using DAST or Deoxo-Fluor reagents). Methylation at the 1-position can be achieved using methyl iodide under basic conditions. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization improves purity. Monitor reaction progress with LC-MS and confirm structure via H/C NMR and HRMS .

- Key Considerations : Optimize stoichiometry of fluorinating agents to minimize byproducts like over-fluorinated derivatives. Control reaction temperature (<0°C) to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : F NMR (δ ~ -120 to -140 ppm) confirms fluorine substitution. H NMR distinguishes methyl groups (δ ~1.2 ppm for CH, δ ~3.0 ppm for methanamine protons) .

- IR : Peaks at ~3350 cm (N-H stretch) and ~1100 cm (C-F stretch) validate functional groups .

- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (calc. for CHFN: 172.11 g/mol) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Heat samples to 40–60°C for 1 week. Monitor decomposition products using TLC and NMR .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis set .

- Molecular Docking : Dock the compound into target proteins (e.g., GPCRs) using AutoDock Vina. Validate with binding affinity assays (SPR or ITC) .

- Data Contradictions : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvation effects in simulations .

Q. What strategies resolve discrepancies in pharmacological data (e.g., inconsistent IC values across studies)?

- Methodology :

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions.

- Control Stereochemistry : Ensure enantiomeric purity via chiral HPLC (Chiralpak IA column) to avoid confounding results from racemic mixtures .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or assay-specific biases .

Q. How can stereochemical outcomes be controlled during synthesis of chiral derivatives?

- Methodology :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective C-N bond formation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

Q. What in vitro-to-in vivo correlation (IVIVC) approaches are suitable for pharmacokinetic studies?

- Methodology :

- In Vitro : Measure metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays .

- In Vivo : Administer radiolabeled compound (e.g., C) to rodents; quantify plasma/tissue levels via scintillation counting .

- Modeling : Use Phoenix WinNonlin for compartmental modeling to predict human clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.